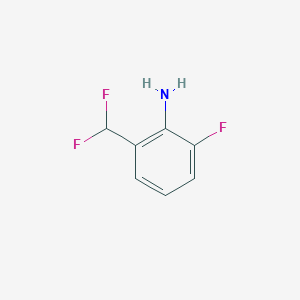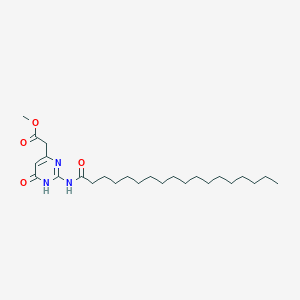
2,6,9-Trichloroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9-Trichloroacridine is a chlorinated derivative of acridine, a heterocyclic compound containing nitrogen Acridine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Trichloroacridine typically involves the chlorination of acridine. One common method is the direct chlorination of acridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chlorination: Acridine is chlorinated using chlorine gas in the presence of a catalyst.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: 2,6,9-Trichloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxyacridine derivatives.
Scientific Research Applications
2,6,9-Trichloroacridine has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation between DNA base pairs.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,6,9-Trichloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapies. Additionally, the chlorine atoms may enhance the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
2,6-Dichloroacridine: Lacks the chlorine atom at the 9 position, which may affect its reactivity and biological activity.
9-Aminoacridine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Acridine Orange: A well-known dye used in biological staining, differing in its functional groups and applications.
Uniqueness: 2,6,9-Trichloroacridine is unique due to the specific positioning of chlorine atoms, which enhances its chemical reactivity and potential biological activity. The presence of three chlorine atoms at strategic positions on the acridine ring distinguishes it from other acridine derivatives and contributes to its unique properties and applications.
Properties
CAS No. |
62383-19-1 |
|---|---|
Molecular Formula |
C13H6Cl3N |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,6,9-trichloroacridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
InChI Key |
UMHGLGIOPWQTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)



![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)


![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)
